(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid
Description
(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid is a boronic acid derivative featuring a trans-4-pentylcyclohexyl substituent and fluorine atoms at the 2- and 3-positions of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials chemistry for constructing biaryl systems . Its CAS number, 143651-26-7, confirms its identity, with a molecular formula of C₁₇H₂₄BF₂O₂ and a molecular weight of 274.21 . The trans-4-pentylcyclohexyl group imparts steric bulk and lipophilicity, enhancing solubility in organic media and influencing binding interactions in drug discovery applications .
Properties
Molecular Formula |
C17H25BF2O2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
[2,3-difluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H25BF2O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18(21)22)17(20)16(14)19/h10-13,21-22H,2-9H2,1H3 |
InChI Key |
JKKPRDONWUMDOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C2CCC(CC2)CCCCC)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Pd(dppf)Cl2, K2CO3, toluene, and water at 80-100°C.
Oxidation: H2O2 or NaBO3 in aqueous or organic solvents.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid are best contextualized by comparing it with analogous boronic acids. Key differentiating factors include substituent groups, physicochemical properties, and synthetic applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity :
- The trans-4-pentylcyclohexyl group in the target compound enhances steric hindrance, slowing reaction kinetics in cross-coupling compared to linear alkoxy derivatives (e.g., heptyloxy or propoxy analogs) .
- Fluorine atoms at positions 2 and 3 increase electrophilicity of the boronic acid, facilitating coupling with electron-rich aryl halides .
Physicochemical Properties :
- The lipophilicity (logP) of the target compound is higher (~5.2) compared to trifluoromethyl (logP ~2.8) or methoxy (logP ~1.5) analogs, making it ideal for lipid-soluble drug candidates .
- Thermal Stability : Cyclohexyl-containing derivatives exhibit higher decomposition temperatures (>200°C) than alkoxy-substituted analogs (~150°C) due to rigid cyclohexane rings .
Synthetic Utility: The target compound is pivotal in synthesizing biaryl ethers for kinase inhibitors, as demonstrated in EP 4 374 877 A2, where it forms spirocyclic intermediates with morpholinoethoxy groups . In contrast, trifluoromethyl-substituted analogs are preferred in fluorinated drug scaffolds (e.g., antiviral agents) due to enhanced metabolic stability .
Commercial Availability and Purity: The target compound is produced at 98% purity with a monthly capacity of 1,000 kg, indicating industrial scalability .
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